molecular formula C24H26N6O3S2 B11285076 2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide

2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide

Cat. No.: B11285076
M. Wt: 510.6 g/mol
InChI Key: QYMBRQCDUOJJIP-UHFFFAOYSA-N
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Description

2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a triazolopyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as sulfonamido, triazole, and phenylethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the sulfonamido and phenylethyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfonates.

    Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The sulfonamido group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazine derivatives and sulfonamido-containing molecules. Compared to these compounds, 2-({3-[2-(4-METHYLBENZENESULFONAMIDO)ETHYL]-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Similar compounds include:

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine

These compounds share structural similarities but differ in their specific functional groups and applications .

Properties

Molecular Formula

C24H26N6O3S2

Molecular Weight

510.6 g/mol

IUPAC Name

2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H26N6O3S2/c1-18-7-9-20(10-8-18)35(32,33)26-16-14-22-28-27-21-11-12-24(29-30(21)22)34-17-23(31)25-15-13-19-5-3-2-4-6-19/h2-12,26H,13-17H2,1H3,(H,25,31)

InChI Key

QYMBRQCDUOJJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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